molecular formula C10H9NO2 B6231773 methyl 2-isocyano-2-phenylacetate CAS No. 39533-32-9

methyl 2-isocyano-2-phenylacetate

Cat. No.: B6231773
CAS No.: 39533-32-9
M. Wt: 175.18 g/mol
InChI Key: SKSIHYZCBHLEOB-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-2-phenylacetate (CAS 39533-32-9) is a versatile building block in organic synthesis, primarily valued as a precursor for the synthesis of sterically constrained α,α-diaryl-α-amino acids . These non-proteinogenic amino acids are of significant interest in synthetic, biological, and medicinal chemistry due to the conformational constraints imposed by the tetrasubstituted α-carbon atom . This structure enhances the stability, lipophilicity, and resistance to enzymatic degradation of resulting peptides, making them valuable for developing new foldamers and bioactive compounds with potential enzyme inhibition, ion channel blocking, anti-inflammatory, or antitumor properties . The compound's utility is demonstrated in a novel silver oxide (Ag₂O)-catalyzed conjugate addition with o-quinone diimides, providing efficient access to α,α-diarylisocyano esters in excellent yields and regioselectivities . The isocyano group serves as a masked amino function, which can be readily hydrolyzed under acidic conditions to yield the corresponding α,α-diaryl-α-amino esters . This reactivity makes this compound an essential reagent for constructing complex molecular architectures in drug discovery and development. This product is intended for research purposes only and is not suitable for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIHYZCBHLEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39533-32-9
Record name methyl 2-isocyano-2-phenylacetate
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Significance of Isocyanide Chemistry As a Versatile Synthetic Platform

Isocyanides, also known as isonitriles, are organic compounds containing the -N≡C functional group. wikipedia.org Their chemistry has been a subject of growing interest, leading to a significant number of publications and the synthesis of thousands of new compounds. ontosight.ainih.gov The distinct polarity and reactivity of isocyanides make them valuable building blocks in the synthesis of a wide range of molecules, from pharmaceuticals to materials. ontosight.ai

The versatility of isocyanides stems from their ability to act as nucleophiles, electrophiles, and radical acceptors, participating in a variety of chemical transformations. researchgate.net They are particularly well-known for their role in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net This efficiency is highly desirable in modern synthetic chemistry, where the demand for new and diverse chemical entities is ever-increasing.

Overview of α Isocyanoacetate Esters As Multifunctional Building Blocks

Within the broader class of isocyanides, α-isocyanoacetate esters represent a particularly important and multifunctional subclass of building blocks. These compounds possess both an isocyanide group and an ester functionality attached to the same α-carbon. This unique arrangement confers a rich and varied reactivity profile, making them highly valuable synthons in organic synthesis.

The presence of the ester group activates the adjacent α-proton, facilitating its removal by a base to generate a stabilized carbanion. This carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions. Furthermore, the isocyanide group itself can undergo a plethora of transformations, including cycloadditions and insertions, leading to the formation of diverse heterocyclic systems. orgsyn.org The dual reactivity of α-isocyanoacetate esters allows for their use in the construction of a variety of complex and medicinally relevant scaffolds, such as α-amino acids, peptides, and various nitrogen-containing heterocycles. acs.orgacs.org

Position of Methyl 2 Isocyano 2 Phenylacetate Within the Class of α Aryl α Isocyanoacetate Esters

Established Synthetic Routes for α-Isocyanoacetate Esters

Historically, the synthesis of α-isocyanoacetate esters has been dominated by two primary methods: the dehydration of N-formyl-α-amino acid esters and the Hofmann carbylamine reaction.

The most widely adopted route is a two-step process first popularized by Ivar Karl Ugi. rsc.org This method begins with the N-formylation of the corresponding α-amino acid ester, such as methyl phenylglycinate, to yield an N-formyl precursor. wikipedia.orgnih.gov This formylation can be achieved using various reagents, including formic acid often in the presence of a coupling agent like acetic anhydride (B1165640) or N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The subsequent and crucial step is the dehydration of the N-formamide to the isocyanide. rsc.org A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270) being the most common. rsc.orgnih.gov Other reagents such as phosgene, diphosgene, and tosyl chloride have also been employed. rsc.org The Ugi method is broadly applicable and accounts for a significant portion of isocyanide syntheses performed today. rsc.orgmdpi.com

Another classic approach is the Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis. wikipedia.orgcollegedunia.com This reaction involves treating a primary amine with chloroform (B151607) and a strong base, typically potassium hydroxide (B78521). wikipedia.orgcollegedunia.combyjus.com The reaction proceeds through the in-situ generation of dichlorocarbene, a highly reactive intermediate which then reacts with the primary amine. wikipedia.orgcollegedunia.comunacademy.com While effective, this method is often limited by the harsh basic conditions and the use of toxic chloroform. For α-isocyanoacetate esters, this would involve using the corresponding α-amino ester as the primary amine starting material.

Development of Modified and Sustainable Synthetic Approaches

One significant area of improvement has been the modification of the classical dehydration of formamides. Researchers have explored alternative dehydrating agents that are less toxic and produce fewer byproducts. For instance, p-toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper and less toxic alternative to phosphorus oxychloride, offering a simplified reaction protocol and work-up with high yields for certain aliphatic isocyanides. rsc.org

Furthermore, optimizing reaction conditions has led to more sustainable processes. The use of solvent-free conditions or greener solvents like water has been investigated. mdpi.comacs.orguniupo.it A highly efficient, solvent-free protocol using phosphorus oxychloride and triethylamine has been described, affording products in high yields and purity within minutes, thus dramatically reducing waste. nih.govmdpi.com Another approach involves conducting the dehydration in water under micellar conditions, replacing the traditional chlorinated solvents and strong bases with more environmentally benign alternatives. uniupo.it These modern methods not only offer a reduced environmental footprint but also enhance safety and can provide access to previously unstable or difficult-to-synthesize isocyanides. rsc.org

The table below summarizes a comparison between classical and modified synthetic approaches.

Method Reagents Typical Solvents Advantages Disadvantages
Classical Ugi Dehydration POCl₃, Phosgene, DiphosgeneDichloromethane, TolueneBroad applicability, reliable. rsc.orgUse of toxic reagents, chlorinated solvents, significant waste. rsc.orgrsc.org
Hofmann Carbylamine Chloroform, KOHBiphasic (e.g., Dichloromethane/Water)One-step from amine. wikipedia.orgUse of toxic chloroform, harsh basic conditions, foul-smelling byproducts. wikipedia.orgcollegedunia.com
Modified Dehydration (p-TsCl) p-Toluenesulfonyl chloride (p-TsCl), baseDichloromethane, PyridineLess toxic reagent, cheaper, simpler work-up. rsc.orgMay be less effective for sterically hindered substrates.
Solvent-Free Dehydration POCl₃, TriethylamineNoneRapid reaction times, minimal waste, high purity and yield. nih.govmdpi.comRequires careful temperature control.
Aqueous Micellar Dehydration p-TsCl, NaHCO₃WaterEnvironmentally friendly solvent, safe reagents. uniupo.itMay require specific surfactants, substrate scope might be limited.

Phase-Transfer Catalysis in the Preparation of Isocyanides

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reagents located in different immiscible phases, such as an aqueous and an organic phase. dalalinstitute.com This methodology is particularly valuable in green chemistry as it can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents. dalalinstitute.comijirset.com

The fundamental principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. dalalinstitute.comijirset.comyoutube.com The lipophilic cation of the catalyst pairs with the anion, forming a lipophilic ion pair that can readily cross the phase boundary. wikipedia.org Once in the organic phase, the anion is more reactive as it is less solvated. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. youtube.com

PTC is highly applicable to the Hofmann carbylamine reaction for synthesizing isocyanides. rsc.orgwikipedia.org In this context, the primary amine and chloroform are in the organic phase, while the strong base (e.g., NaOH or KOH) is in the aqueous phase. The phase-transfer catalyst facilitates the dehydrochlorination of chloroform at the interface to generate dichlorocarbene, which then reacts with the amine in the organic phase. wikipedia.org This approach avoids the need for anhydrous conditions and often leads to cleaner reactions and higher yields compared to the traditional homogeneous method.

The table below lists common phase-transfer catalysts used in organic synthesis, including isocyanide preparation.

Catalyst Type Examples Key Features
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA), Methyltricaprylammonium chloride (Aliquat 336) wikipedia.orgalfachemic.comCommonly used, commercially available, effective for a wide range of reactions. wikipedia.orgresearchgate.net
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromide wikipedia.orgalfachemic.comMore thermally stable than ammonium salts, suitable for higher temperature reactions. wikipedia.org
Crown Ethers 18-Crown-6, 15-Crown-5 alfachemic.comForm stable complexes with alkali metal cations (like K⁺), enhancing the reactivity of the anion. operachem.com
Cryptands [2.2.2]CryptandSimilar to crown ethers but form even more stable inclusion complexes.

Strategies for Stereoselective Synthesis of α-Isocyanoacetate Precursors

The stereochemical configuration of α-amino acids and their derivatives is crucial for their biological activity. Consequently, the development of stereoselective methods for synthesizing precursors to chiral α-isocyanoacetate esters is a significant area of research. The primary focus is on establishing the desired stereochemistry in the α-amino acid ester precursor before its conversion to the isocyanide.

One major strategy involves the asymmetric synthesis of α-amino acid esters. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, visible light-promoted photoredox catalysis has been employed for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to unnatural α-amino acids with high stereocontrol. nih.govrsc.org The N-sulfinyl group acts as a chiral auxiliary, directing the approach of the incoming radical to create the desired stereocenter.

Another approach is the catalytic enantioselective synthesis of α-arylglycine esters, which are direct precursors to compounds like this compound. acs.org Organocatalysis has proven effective in this area, enabling the construction of challenging α-amino acid esters from readily available aldehydes and anilines in a single pot with high enantiomeric excess. acs.org

Furthermore, enzymatic resolutions and dynamic kinetic resolutions are powerful tools for obtaining enantiomerically pure α-amino acid esters. These methods exploit the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. Once the enantiomerically pure or enriched α-amino acid ester is obtained, it can be converted to the corresponding α-isocyanoacetate ester via the established formylation and dehydration sequence, largely preserving the stereochemical integrity at the α-carbon. The Claisen rearrangement of chelated N-protected amino acid allylic esters also provides a route to α-alkylated amino acids with high diastereoselectivity. rsc.org

Dual Reactivity: Nucleophilic Character at the α-Carbon and Electrophilic Nature of the Isocyanide Moiety

This compound is characterized by a remarkable dual reactivity, a feature that underpins its utility in a wide array of chemical transformations. This duality arises from the electronic properties of two key positions within its structure: the α-carbon and the isocyanide carbon.

The α-carbon, situated between the phenyl ring and the ester group, exhibits nucleophilic character. The presence of the electron-withdrawing ester group and the phenyl ring contributes to the acidity of the α-proton. Deprotonation by a base generates a resonance-stabilized carbanion, which can then act as a nucleophile, readily participating in carbon-carbon bond-forming reactions. This nucleophilicity is central to its involvement in reactions such as aldol (B89426) additions.

Conversely, the terminal carbon of the isocyanide group (–N≡C) is electrophilic. The isocyanide functional group can be described by resonance structures that place a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. This electrophilic nature is the cornerstone of its participation in classic multicomponent reactions like the Passerini and Ugi reactions, where it reacts with both a nucleophile and an electrophile at the same carbon atom. This ability to engage in α-addition is a distinctive feature of isocyanides that sets them apart from other functional groups.

Activation Strategies Enhancing Reactivity

To further enhance the inherent reactivity of this compound, various activation strategies have been developed. These methods, broadly categorized into metal-coordination and organocatalysis, modulate the electronic properties of the molecule to facilitate specific chemical transformations.

Metal-Coordination Induced α-Acidity and Electrophilic Activation

Coordination of a metal to the isocyanide group can significantly influence the reactivity of this compound. The coordination of a Lewis acidic metal center to the nitrogen atom of the isocyanide can enhance the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack.

Simultaneously, metal coordination can increase the acidity of the α-proton. This enhanced α-acidity facilitates the formation of the corresponding metal enolate, even with weaker bases. These metal enolates are key intermediates in various stereoselective reactions. For instance, the use of transition metal complexes can provide a scaffold for organizing the reactants, thereby controlling the stereochemical outcome of the reaction. While specific studies detailing the synthesis and reactivity of discrete metal complexes of this compound are not extensively documented in the provided results, the general principles of metal-coordination to isocyanides are well-established and applicable.

Organocatalytic Activation Modes

Organocatalysis has emerged as a powerful tool for the activation of this compound in asymmetric synthesis. utc.edu Chiral organocatalysts can engage in non-covalent interactions, such as hydrogen bonding, or form covalent intermediates to control the stereochemical course of a reaction.

In the context of reactions involving the nucleophilic α-carbon, chiral Brønsted bases can deprotonate the α-position in an enantioselective manner, leading to the formation of a chiral enolate. This enolate can then react with an electrophile to yield a chiral product. Conversely, chiral Brønsted acids can activate electrophiles, such as aldehydes, by hydrogen bonding, rendering them more susceptible to attack by the nucleophilic α-carbon of the isocyanoacetate. Bifunctional organocatalysts, which possess both a basic and an acidic site, can simultaneously activate both the isocyanoacetate and the reaction partner, leading to highly organized transition states and excellent stereocontrol. An example of this is the use of cinchona alkaloid-derived squaramide catalysts in the asymmetric Michael addition of α-aryl isocyanoacetates. researchgate.net

Detailed Mechanistic Pathways of Key Transformations

The versatile reactivity of this compound is best illustrated by examining the mechanistic pathways of its key transformations, namely the Aldol reaction and various multicomponent reactions.

Investigation of Aldol Reaction Mechanisms

The Aldol reaction of this compound involves the nucleophilic addition of its enolate form to a carbonyl compound, typically an aldehyde. The mechanism commences with the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the β-hydroxy-α-isocyano-α-phenylacetate product.

The stereochemical outcome of the Aldol reaction can be controlled by employing chiral auxiliaries or catalysts. For instance, the Zimmerman-Traxler model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde, which can predict the diastereoselectivity of the reaction. The geometry of the enolate (E or Z) plays a crucial role in determining whether the syn or anti diastereomer is formed. While specific studies on the diastereoselective Aldol reaction of this compound using chiral auxiliaries were not found in the provided results, the principles derived from studies on related phenylacetate (B1230308) esters are applicable. harvard.edu

A representative scheme for the base-catalyzed Aldol reaction is shown below:

StepDescription
1Deprotonation of the α-carbon of this compound by a base to form a resonance-stabilized enolate.
2Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde.
3Protonation of the resulting alkoxide to yield the final β-hydroxy product.

Elucidation of Multicomponent Reaction Mechanisms

This compound is a key component in several important multicomponent reactions, such as the Passerini and Ugi reactions. These reactions are highly atom-economical and allow for the rapid assembly of complex molecules from simple starting materials.

Passerini Reaction: The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and an aldehyde or ketone. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, involving a cyclic transition state. nih.govnih.gov In this mechanism, the isocyanide, carboxylic acid, and carbonyl compound react in a trimolecular fashion. An alternative ionic mechanism has been proposed in polar solvents, where the carbonyl compound is first protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.org This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acyloxy amide product.

Ugi Reaction: The Ugi reaction is a four-component reaction between an isocyanide, a carboxylic acid, an amine, and an aldehyde or ketone. nih.gov The generally accepted mechanism begins with the formation of an imine from the amine and the carbonyl compound. nih.gov Protonation of the imine by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to give an α-adduct. A final, irreversible Mumm rearrangement, involving the transfer of the acyl group from the oxygen to the nitrogen atom, drives the reaction to completion, yielding the α-acylamino amide product.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly through the lens of Density Functional Theory (DFT), provides a molecular-level understanding of reaction pathways. These theoretical investigations are crucial for identifying transition states, intermediates, and the energetic barriers that govern the course of a chemical reaction. For complex molecules such as this compound, computational studies can predict reactivity, regioselectivity, and stereoselectivity, guiding experimental efforts and providing a framework for interpreting observed outcomes.

The phenyl and methyl acetate (B1210297) moieties attached to the isocyano-substituted carbon atom introduce further complexity, influencing the steric and electronic environment of the reactive center. A thorough computational analysis would typically involve:

Geometry Optimization: Determining the lowest energy conformations of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (as minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the desired reactant and product.

Solvation Modeling: To account for the influence of the solvent on the reaction energetics.

Hypothetical computational studies on this compound could explore its participation in various reaction types. For instance, in a [3+2] cycloaddition reaction with an alkene, DFT calculations could elucidate the frontier molecular orbital (FMO) interactions to predict the regioselectivity of the addition. The activation energies for different possible pathways could be calculated to determine the most favorable reaction channel.

The following table illustrates the type of data that would be generated from such a computational study, in this case, for a hypothetical reaction.

StructureElectronic Energy (Hartree)Zero-Point Energy (Hartree)Gibbs Free Energy (Hartree)
Reactant 1 (this compound)-X.XXXX+0.XXXX-Y.YYYY
Reactant 2 (Alkene)-A.AAAA+0.AAAA-B.BBBB
Transition State (Regioisomer 1)-TS1.XXXX+0.XXXX-TS1.YYYY
Transition State (Regioisomer 2)-TS2.AAAA+0.AAAA-TS2.BBBB
Product (Regioisomer 1)-P1.XXXX+0.XXXX-P1.YYYY
Product (Regioisomer 2)-P2.AAAA+0.AAAA-P2.BBBB

From such a table, the relative activation barriers and reaction energies for the formation of different regioisomers can be calculated, providing a quantitative prediction of the reaction outcome.

Another area of interest would be the investigation of metal-catalyzed reactions involving this compound. Computational models could be employed to study the coordination of the isocyanide to a metal center and the subsequent transformations. These studies can help in understanding the role of the catalyst in lowering activation barriers and controlling selectivity.

The table below presents a hypothetical comparison of calculated activation energies for a catalyzed versus an uncatalyzed reaction.

Reaction PathwayActivation Energy (kcal/mol)
Uncatalyzed Reaction30.5
Catalyzed Reaction (Catalyst A)15.2
Catalyzed Reaction (Catalyst B)18.7

Applications of Methyl 2 Isocyano 2 Phenylacetate in Complex Molecule Synthesis

Access to Chiral α-Amino Acid Derivatives and Peptidomimetics

The development of stereoselective methods for the synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and chemical biology. nih.govkennesaw.eduresearchgate.net Methyl 2-isocyano-2-phenylacetate provides a direct and efficient entry point to chiral α-amino acid derivatives, including those with challenging substitution patterns like β-substituted and α,α-disubstituted scaffolds. nih.govrsc.org

The catalytic asymmetric aldol (B89426) reaction represents a highly effective method for constructing C-C bonds with control over the resulting stereochemistry. nih.gov A seminal application of isocyanoacetates in this context is the gold(I)-catalyzed reaction with aldehydes. In a pioneering example, methyl isocyanoacetate reacts with aldehydes in the presence of a chiral ferrocenylphosphine-gold(I) complex. wikipedia.org This reaction proceeds through a cyclization process to form a chiral oxazoline (B21484). wikipedia.org

Research has expanded to include various catalysts and substrates. For instance, enzymatic methods using aldolases or hydroxylases offer alternative routes for the synthesis of β-hydroxy-α-amino acids with high stereoselectivity. nih.gov These biocatalytic approaches complement traditional small molecule catalysis and are particularly useful for producing specific isomers like L-threo-β-hydroxy-α-amino acids. nih.gov

Aldehyde SubstrateCatalyst SystemProduct TypeSignificance
Benzaldehyde (B42025)Chiral Ferrocenylphosphine-Gold(I) ComplexChiral OxazolinePrecursor to β-hydroxy-α-amino acids; early example of catalytic asymmetric aldol reaction. wikipedia.org
Various AldehydesThr Aldolase / Ser Hydroxymethyltransferaseβ-Hydroxy-α-amino acidsEnzymatic route with high diastereoselectivity. nih.gov
L-His, L-Gln2-Oxoglutarate-Dependent HydroxylaseL-threo-β-hydroxy-His, L-threo-β-hydroxy-GlnRegio- and stereoselective hydroxylation for complex amino acid synthesis. nih.gov

α,α-Disubstituted α-amino acids are of great interest as they act as potent modifiers of peptide conformation and are precursors to numerous bioactive compounds. nih.govkennesaw.edu Their synthesis is challenging due to the steric hindrance around the quaternary carbon center. nih.gov this compound and related α-substituted isocyanoacetates are excellent nucleophiles in asymmetric conjugate addition reactions for creating these sterically congested stereocenters. acs.orgacs.org

A highly diastereoselective and enantioselective Michael addition of α-substituted isocyanoacetates to maleimides has been developed using bifunctional tertiary amine-thiourea organocatalysts. acs.org In this system, the tertiary amine deprotonates the isocyanoacetate, while the thiourea (B124793) moiety activates the maleimide (B117702) through dual hydrogen bonding, leading to high stereocontrol. acs.org This method provides straightforward access to chiral succinimide (B58015) derivatives bearing adjacent quaternary and tertiary stereocenters, which are valuable structural motifs in biologically active molecules. acs.org

Similarly, silver(I) oxide has been shown to effectively catalyze the conjugate addition of α-aryl isocyanoacetates, including this compound, to o-quinone diimides. acs.org This reaction proceeds with excellent yields and complete regioselectivity, affording α,α-diarylisocyano esters. The silver ion is believed to coordinate to the isocyano group, enhancing the acidity of the α-proton and facilitating the addition. acs.org The resulting products can be hydrolyzed to the corresponding α,α-diaryl-α-amino acids. acs.org

ElectrophileCatalyst / ReagentProduct TypeKey Features
MaleimidesChiral Tertiary Amine-ThioureaChiral Succinimide DerivativesHigh diastereo- and enantioselectivity; creates adjacent quaternary and tertiary stereocenters. acs.org
o-Quinone DiimidesSilver(I) Oxide (Ag₂O)α,α-Diarylisocyano EstersExcellent yields and regioselectivity; precursor to α,α-diaryl amino acids. acs.org
2-Chloroacrylonitrile (B132963)Dihydroquinine-derived Thioureaα,α-Disubstituted α-isocyanoacetatesCreates two non-adjacent tertiary-quaternary stereocenters; adducts can be converted to chiral δ-lactams. rsc.orgresearchgate.net

The introduction of an allyl group at the α-position of isocyanoacetates opens up a wide array of synthetic possibilities, as the terminal alkene can be further functionalized. Asymmetric allylations provide access to chiral α-allyl-α-amino acids, which are valuable building blocks. The development of enantioselective allylboration reactions, for example, has become a general and reliable method. harvard.edu Chiral allylboranes, such as B-allyldiisopinocampheylborane, react with carbonyls and imines with high facial selectivity through a well-defined chair-like transition state. harvard.edunih.gov

While direct catalytic asymmetric allylation of isocyanoacetate pronucleophiles is a developing area, related methods provide a blueprint. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) are widely used for the asymmetric synthesis of α-amino acids. nih.gov Alkylation of these complexes with allyl halides, followed by disassembly of the complex, yields the desired α-allylated amino acid. nih.gov Another powerful method is the aza- acs.orgrsc.org-Wittig rearrangement of precursors derived from amino acids, which can successfully generate α,α-disubstituted α-amino acid derivatives containing a vinyl silane (B1218182) group, a versatile synthetic handle. rsc.org The resultant allyl isocyanates from related rearrangements can also be trapped with various nucleophiles to generate a broad range of N-functionalized allylamines. nih.gov

The utility of this compound and its derivatives is underscored by their application in the total synthesis of natural products and their analogues. The enantiomerically enriched products derived from isocyanoacetate chemistry often serve as crucial intermediates.

For example, the organocatalyzed asymmetric tandem conjugate addition-protonation of isocyanoacetates to 2-chloroacrylonitrile has been applied to the synthesis of a key diol intermediate for analogues of Manzacidin A. rsc.org Manzacidin A is a marine alkaloid with interesting biological properties, and this strategy allows for the efficient construction of its core structure containing non-adjacent stereocenters. The isocyano group is particularly advantageous in this context as it is easily hydrolyzed to the free amino group under mild acidic conditions, a more direct conversion than methods starting from cyanoacetates which require harsher transformations. rsc.org

Furthermore, the chiral succinimide derivatives obtained from the conjugate addition of isocyanoacetates to maleimides are themselves valuable precursors for natural product synthesis. acs.org The ability to generate complex stereochemical arrays in a single step makes this methodology highly attractive for the efficient assembly of complex target molecules.

Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The isocyano group of this compound is a versatile functional group for the synthesis of nitrogen-containing heterocycles, participating readily in cycloaddition and cyclization reactions.

Oxazole and oxazoline rings are privileged structures found in numerous natural products and are used as ligands in asymmetric catalysis. nih.govmdpi.comnih.gov this compound is a key precursor for both of these heterocyclic systems.

The gold(I)-catalyzed reaction between an isocyanoacetate and an aldehyde is a classic and efficient method for synthesizing 2-oxazolines. wikipedia.org As described in section 4.1.1, the reaction of methyl isocyanoacetate with benzaldehyde using a chiral gold(I) catalyst affords a chiral 4,5-disubstituted-2-oxazoline. wikipedia.org This transformation is a formal [4+1] cycloaddition where the isonitrile carbon acts as the one-atom component. The reaction is notable for its high stereoselectivity and operational simplicity. wikipedia.org Other methods for oxazoline synthesis include the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by acids like triflic acid, often proceeding with high functional group tolerance. mdpi.comresearchgate.net

Oxazoles, the fully aromatic counterparts to oxazolines, can also be synthesized from isocyanoacetate derivatives. nih.govresearchgate.net One common strategy involves the reaction of isocyanoacetates with acylating agents (like acid chlorides) or other electrophiles, followed by a cyclization/elimination sequence. nih.gov For instance, the reaction of isocyanoacetates with carboxylic acids, activated in situ, can lead to the formation of 4,5-disubstituted oxazoles. nih.gov The versatility of these methods allows for the creation of a wide library of substituted oxazoles for screening in drug discovery and materials science. nih.gov

Imidazole (B134444) and Imidazoline (B1206853) Ring Formation

The imidazole ring is a fundamental component of many biologically active molecules. researchgate.net The van Leusen imidazole synthesis is a well-established method that utilizes tosylmethylisocyanide (TosMIC) and an aldimine in a [3+2] cycloaddition reaction to produce imidazoles. semanticscholar.org This reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring. semanticscholar.org While direct examples of this compound in this specific named reaction are not prevalent in the provided results, the underlying principle of isocyanide-based cycloadditions is central to its utility.

Imidazolines, the partially saturated analogs of imidazoles, are also accessible through reactions involving isocyanides. The synthesis of imidazolines can be achieved through various routes, including the condensation of aldehydes with ethylenediamine. organic-chemistry.orglew.ro The isocyanide functionality of this compound can act as a precursor to the necessary functionalities for imidazoline ring closure.

Pyrrole (B145914) and Pyrroline Derivatives

Pyrrole and its reduced form, pyrroline, are important heterocyclic motifs in natural products and pharmaceuticals. The synthesis of pyrrole derivatives can be achieved through various strategies. One common method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.gov While not a direct application, the reactivity of the isocyano group in this compound can be harnessed to generate intermediates suitable for pyrrole synthesis.

For instance, the reaction of pyrroles with chlorosulfonyl isocyanate is a known method for producing pyrrole-2-carbonitriles. google.com This highlights the reactivity of isocyanates, which are structurally related to isocyanides, in the functionalization of pyrrole rings. Although a different starting material, this reaction demonstrates the utility of the isocyanate/isocyanide family in pyrrole chemistry.

Pyridone and Dihydropyridone Frameworks

Pyridone and dihydropyridone structures are present in a wide array of biologically active compounds. The synthesis of 2-pyridones can be accomplished through the reaction of ethyl 3-oxo-2-(substituted phenylazo)butanoates with cyanoacetamide. researchgate.net This method, while not directly employing this compound, illustrates a common strategy for constructing the pyridone ring.

Furthermore, N-phenacylation of β-nitropyridin-2-ones can lead to the formation of indolizine (B1195054) derivatives, which involves a cyclization of the pyridone ring. nih.gov The reactivity of the isocyano group could potentially be utilized to introduce the necessary side chains for such cyclizations.

Pyrimidinone and Aminopyrimidine Scaffolds

Pyrimidinones and aminopyrimidines are classes of heterocyclic compounds with significant pharmacological importance. derpharmachemica.comasianpubs.org The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. derpharmachemica.com This reaction highlights a general strategy for constructing the pyrimidinone core.

The synthesis of aminopyrimidines can be achieved through various methods, including the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.gov Another approach involves the iron-catalyzed carbene transfer to isocyanides, which can lead to the formation of 6-alkyl or 6-aryl substituted aminopyrimidines. nih.gov This reaction demonstrates a direct application of isocyanides in the synthesis of aminopyrimidine scaffolds.

Triazole and Tetrazole Assembly

Triazoles and tetrazoles are five-membered heterocyclic rings containing three and four nitrogen atoms, respectively. mdpi.comnih.gov The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis, often catalyzed by copper(I) to achieve regioselectivity. scispace.comfrontiersin.org

A metal-free decarboxylative annulation of 2-aryl-2-isocyanoacetates with aryldiazonium salts has been developed for the synthesis of 1,2,3-triazoles. scispace.com This reaction directly utilizes compounds structurally similar to this compound, highlighting its potential in this area. Additionally, the Passerini and Ugi reactions, which utilize isocyanides, can produce amides that can be further elaborated into tetrazole derivatives. nih.gov

Dearomative Cycloadditions for Fused Heterocycles

Dearomative cycloadditions are powerful transformations that convert flat, aromatic systems into three-dimensional, saturated, or partially saturated ring systems. These reactions are valuable for accessing complex molecular architectures. While specific examples of dearomative cycloadditions involving this compound were not detailed in the provided search results, the reactivity of the isocyanide group makes it a plausible participant in such reactions. Isocyanides can react with various dienophiles and dienes in cycloaddition reactions, which could be applied to dearomatize suitable aromatic substrates, leading to the formation of fused heterocycles.

Carbene Transfer Chemistry and Ketenimine Intermediates

The coupling of carbenes and isocyanides to form ketenimines is a valuable transformation in organic synthesis. nih.gov These ketenimine intermediates are highly reactive and can be trapped in situ to generate a variety of heterocyclic products. Iron-catalyzed carbene transfer from diazo compounds to isocyanides provides an efficient route to ketenimines. nih.gov The reaction is believed to proceed through the formation of an iron-carbene species, which then undergoes an outer-sphere attack by the isocyanide. nih.gov This process is highly exergonic and leads to the formation of the ketenimine, which can then be used in subsequent reactions to build complex molecular frameworks. nih.gov

SN2 Reactions Involving Isocyanides for Amide Formation

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry. rug.nlnih.gov Recently, the use of isocyanides as nucleophiles in SN2 reactions has been explored as a novel method for the formation of highly substituted secondary amides. rug.nlnih.gov This transformation represents a significant departure from classical amide bond formation, which typically involves the coupling of a carboxylic acid and an amine. rug.nl

The general mechanism of this three-component reaction involves the isocyanide acting as a carbon-centered nucleophile, attacking an alkyl halide. rug.nlnih.gov This initial SN2 step leads to the formation of a nitrilium ion intermediate. Subsequent in-situ hydrolysis of this intermediate furnishes the final secondary amide product. rug.nlnih.gov This process is noteworthy for its ability to accommodate a wide range of isocyanide and electrophile structures and for its tolerance of various functional groups. rug.nlnih.gov

A key conceptual aspect of this reaction is the role of the isocyanide as an "Umpolung" amide carbanion synthon (R-NH-C(=O)⁻). nih.gov This "reversed polarity" approach provides access to amide structures that may be challenging to synthesize via traditional methods. nih.gov

While the general utility of isocyanides in SN2 reactions for amide synthesis has been established, specific examples detailing the use of this compound in this context are not prevalent in the surveyed literature. However, the reaction has been demonstrated with other isocyanides, such as adamantyl isocyanide, showcasing its potential for the synthesis of complex amides. rug.nl

To illustrate the scope of this reaction with various isocyanides and alkyl halides, the following data from a representative study is presented:

Isocyanide ReactantAlkyl Halide ReactantProductYield (%)
Adamantyl isocyanideDibenzylineAmide product 22a40
Adamantyl isocyanide5-(Chloromethyl)thiophene-2-carbaldehydeProduct 15a51

Table 1: Examples of SN2 Reactions of Isocyanides with Alkyl Halides for Amide Formation. rug.nl

This novel approach to amide synthesis via an isocyanide SN2 reaction holds promise for applications in medicinal chemistry and the synthesis of complex natural products, offering a complementary strategy to classical amide coupling methods. rug.nlnih.gov

Catalytic Systems in Reactions Involving Methyl 2 Isocyano 2 Phenylacetate

Asymmetric Metal Catalysis

Asymmetric metal catalysis stands as a cornerstone for generating chiral molecules from prochiral substrates like methyl 2-isocyano-2-phenylacetate. By employing chiral ligands, the metal center can create a defined chiral environment, directing the approach of reactants to favor the formation of one enantiomer over the other.

Silver(I) complexes, often in combination with chiral ligands, are effective catalysts for various asymmetric transformations, including aldol (B89426) reactions. In reactions involving isocyano-containing compounds, a silver(I) salt can coordinate with a chiral ligand, such as a derivative of a chiral phosphine (B1218219) or bipyridine, to form a catalytically active species. This complex can then engage with the isocyanoacetate.

For instance, in a manner analogous to the silver-catalyzed asymmetric aldol reaction of isocyanoacetamides, this compound can act as a nucleophile. researchgate.net The catalytic cycle would likely involve the deprotonation of the α-carbon by a mild base, facilitated by the silver(I) center, to form a chiral silver enolate. This enolate would then react with an electrophile, such as an aldehyde. The facial selectivity of the attack on the aldehyde is dictated by the steric and electronic properties of the chiral ligand bound to the silver ion, leading to the formation of an optically enriched product. The ordered transition state, organized by the chiral catalyst, is crucial for achieving high levels of stereoselection. researchgate.net

Electrophile (Aldehyde)Chiral LigandBaseSolventYield (%)ee (%)Ref.
Benzaldehyde (B42025)Chiral Bipyridine DerivativeK₂CO₃THFHigh>90 researchgate.net
4-NitrobenzaldehydeChiral PhosphineDBUCH₂Cl₂High>95 researchgate.net
CyclohexanecarboxaldehydeChiral SEGPHOSCs₂CO₃TolueneModerate>85 researchgate.net

Table 1. Representative data for Ag(I)-catalyzed asymmetric aldol reactions of isocyano-derivatives, illustrating potential outcomes for this compound. Data is illustrative based on analogous systems. researchgate.net

Gold(I) catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds and facilitating a range of asymmetric transformations. mdpi.com For substrates like this compound, gold(I) catalysts, typically paired with chiral phosphine ligands, can enable highly enantioselective reactions. Two prominent ligand classes are axially chiral diphosphines and chiral bifunctional phosphines.

Axially chiral diphosphines, such as SEGPHOS, can be combined with a gold(I) precursor (e.g., (AuCl)₂) and a silver salt activator to generate a chiral cationic gold(I) complex. nih.gov This complex creates a rigid chiral pocket around the metal center that can effectively discriminate between enantiotopic faces of a substrate, leading to high enantioselectivity in cyclization and addition reactions. nih.gov

More recently, chiral bifunctional phosphine ligands have been designed to work cooperatively with the gold center. mdpi.comnih.govorganic-chemistry.org These ligands possess a phosphine group to coordinate with the gold(I) ion and a separate functional group, such as an amine, located elsewhere on the ligand backbone. nih.govresearchgate.net This setup allows the gold to act as a π-acid to activate a substrate, while the ancillary basic group on the ligand can interact with another reactant, for instance, by deprotonating the acidic α-carbon of this compound. This dual activation within a single catalyst complex can facilitate challenging transformations with high efficiency and stereocontrol. researchgate.netnih.gov

Reaction TypeChiral Ligand TypeGold SourceActivatoree (%)Ref.
Asymmetric CyclizationAxially Chiral Diphosphine(Ph₃P)AuClAgBF₄up to 99 nih.gov
Alkyne IsomerizationChiral Bifunctional Phosphine(Ph₃P)AuClAgOTfup to 98 nih.govorganic-chemistry.org
DearomatizationChiral Bifunctional Phosphine(L)AuClAgSbF₆up to 98 researchgate.net

Table 2. Examples of high enantioselectivity achieved in Gold(I)-catalyzed reactions using different chiral ligand strategies.

Iron is an attractive metal for catalysis due to its natural abundance, low cost, and low toxicity. Iron complexes can catalyze a wide range of reactions, including cross-coupling and radical processes. nih.govgoogle.com A growing class of iron-catalyzed reactions involves a hydrogen atom transfer (HAT) mechanism, where an iron-hydride intermediate transfers a hydrogen atom to an alkene to generate a carbon-centered radical. nih.gov

In the context of this compound, an iron catalyst could potentially initiate radical reactions. For example, an iron-catalyzed system could facilitate the coupling of the phenyl ring or reactions involving the ester functionality. The catalytic cycle often involves the reduction of a pre-catalyst like Fe(acac)₃ to form a reactive Fe-H species. nih.gov This species can then engage in HAT, with the resulting organic radical undergoing further bond formation. The success of these systems often depends on the formation of a very weak Fe-H bond, which allows for irreversible HAT to the substrate. nih.gov

Palladium catalysis is exceptionally effective for reactions involving isocyanides, particularly 1,1-migratory insertion reactions. nih.gov This process allows the isocyano group to be inserted into a carbon-palladium bond, forming an imidoyl-palladium intermediate that can be trapped by various nucleophiles to generate diverse molecular structures.

A typical catalytic cycle for a redox-neutral insertion begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming an R-Pd(II)-X species. nih.gov this compound can then coordinate to this complex and subsequently insert into the R-Pd bond. This migratory insertion step generates a palladium-imidoyl intermediate. This intermediate can then undergo reductive elimination or react with other partners to afford the final product and regenerate the Pd(0) catalyst. This methodology has been used to synthesize complex nitrogen-containing heterocycles and molecules with quaternary carbon centers. nih.gov For example, intramolecular reactions of aryl isocyanides can lead to the formation of indolamines and other fused ring systems. nih.gov

Organocatalytic Approaches for Stereocontrol

Organocatalysis offers a powerful, metal-free alternative for achieving stereocontrol in chemical reactions. units.it For a substrate like this compound, which possesses an acidic proton alpha to two activating groups, several organocatalytic strategies can be employed.

One of the most well-established strategies is enamine catalysis, often using proline or its derivatives. youtube.comnih.gov A secondary amine catalyst reacts with an aldehyde or ketone electrophile to form a transient enamine. In a reaction with this compound, the catalyst would instead activate the aldehyde partner, while the isocyanoacetate acts as the nucleophile. A chiral catalyst like (S)-proline can create a highly organized transition state through hydrogen bonding, directing the nucleophilic attack to one face of the aldehyde and thereby controlling the stereochemical outcome of the newly formed stereocenters. nih.govorganic-chemistry.org

Another approach involves hydrogen-bond-donating catalysts, such as thioureas or squaramides. unibo.it These catalysts can activate electrophiles by forming hydrogen bonds, increasing their reactivity and creating a chiral environment. In a potential Michael addition reaction, a squaramide catalyst could simultaneously activate an α,β-unsaturated carbonyl compound and, through its basic site, interact with the acidic proton of this compound, guiding a stereoselective conjugate addition.

N-Heterocyclic carbenes (NHCs) represent another class of versatile organocatalysts. mdpi.com NHCs can be used to generate "umpolung" reactivity or to catalyze reactions like the Michael addition and the aza-Morita–Baylis–Hillman reaction, providing further avenues for the functionalization of this compound. mdpi.com

Organocatalytic StrategyCatalyst ExampleReaction TypePotential ProductRef.
Enamine/Brønsted AcidProlineAldol Reactionβ-Hydroxy-α-isocyano ester nih.govorganic-chemistry.org
H-BondingSquaramideMichael Additionγ-Keto-α-isocyano ester unibo.it
NHC CatalysisImidazolium-derived NHCAza-Morita–Baylis–Hillmanβ-Amino-α-isocyano-α,β-unsaturated ester mdpi.com

Table 3. Potential applications of organocatalysis for the stereoselective functionalization of this compound.

Cooperative and Bifunctional Catalyst Systems

Cooperative and bifunctional catalysis involves systems where two or more catalytic entities work in concert to promote a reaction more effectively than either component could alone. nih.govresearchgate.net This synergy can arise from a single bifunctional molecule containing two distinct active sites or from two separate catalysts working together.

A prime example of an intramolecular bifunctional system is found in gold catalysis using specially designed phosphine ligands. mdpi.comnih.gov A chiral bifunctional phosphine ligand can feature a remote basic group (e.g., an aniline (B41778) or amino group) in addition to the phosphine that binds the gold center. nih.govresearchgate.net In a reaction, the gold(I) center activates a substrate by coordinating to it (Lewis acid activation), while the basic moiety on the ligand's periphery simultaneously deprotonates a nucleophile like this compound (Brønsted base activation). This metal-ligand cooperation enables efficient and highly enantioselective transformations by precisely orienting the reactants in the transition state. nih.gov

An example of an intermolecular cooperative system can be found in organocatalysis. A practical approach for the α-stereoselective synthesis of deoxyglycosides has been developed using a cooperative Brønsted acid system. nih.gov Here, a chiral phosphoric acid provides the stereochemical control, while a thiourea (B124793) co-catalyst acts as a hydrogen-bond donor to amplify the acidity of the primary catalyst, thereby enhancing the reaction rate and yield. nih.gov Such a dual-catalyst system could conceivably be applied to reactions involving this compound, where one catalyst activates the electrophile and the other activates the isocyanoacetate nucleophile.

Phase-Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful and practical methodology in organic synthesis due to its operational simplicity, mild reaction conditions, and environmental advantages, such as the use of inexpensive and safer solvents and bases. researchgate.net In the realm of asymmetric synthesis, chiral phase-transfer catalysts are instrumental in producing enantiomerically enriched compounds, which are of significant interest to the pharmaceutical industry. The application of PTC to the synthesis of non-proteinogenic α,α-dialkyl-α-amino acids is particularly noteworthy, as these compounds are crucial building blocks for peptides with constrained conformations and for various biologically active molecules. rsc.org

The asymmetric alkylation of glycine (B1666218) derivatives and related compounds under phase-transfer conditions has been extensively studied, employing various chiral catalysts to induce enantioselectivity. While direct research on the asymmetric phase-transfer alkylation of this compound is not extensively documented in publicly available literature, the principles and catalytic systems used for structurally similar substrates, such as glycine aldimine Schiff bases and α-cyanocarboxylates, provide a strong basis for understanding how such a transformation would be approached. rsc.orgd-nb.info These reactions are pivotal for creating chiral quaternary carbon centers, a challenging task in synthetic chemistry.

The enantioselective alkylation of substrates structurally related to this compound, such as benzophenone (B1666685) imine of glycine tert-butyl ester, has been successfully achieved using chiral phase-transfer catalysts, primarily those derived from Cinchona alkaloids. austinpublishinggroup.comorganic-chemistry.org These catalysts, by forming a chiral ion pair with the enolate of the substrate, guide the approach of the alkylating agent to one face of the enolate, thereby controlling the stereochemical outcome of the reaction.

Key developments in this area include the design of structurally well-defined, C2-symmetric chiral quaternary ammonium (B1175870) bromides, which have demonstrated high efficiency in the solid-liquid phase-transfer catalytic alkylation of aldimine Schiff bases of amino acid tert-butyl esters. rsc.org These catalysts have enabled the synthesis of a wide array of α,α-dialkyl-α-amino acids with high enantioselectivity.

Furthermore, modifications of Cinchona alkaloid catalysts, such as the introduction of an N-anthracenylmethyl group, have shown to provide high stereocontrol in the asymmetric alkylation of glycine imines. nih.gov The choice of solvent, temperature, and the nature of the base are critical parameters that significantly influence the yield and enantiomeric excess (ee) of the product. organic-chemistry.org For instance, in the alkylation of a benzophenone-derived glycine-imine, using rubidium hydroxide (B78521) as the base in a toluene/chloroform (B151607) solvent system at low temperatures has led to higher enantioselectivities. nih.gov

While specific data for the asymmetric phase-transfer alkylation of this compound is not available in the provided search results, the reaction of this substrate with o-quinone diimides in the presence of silver oxide has been reported, demonstrating its utility as a precursor for α,α-diaryl-α-amino esters. austinpublishinggroup.com This underscores the potential of this compound to undergo transformations to produce valuable amino acid derivatives.

The table below illustrates typical results obtained for the asymmetric phase-transfer alkylation of a closely related glycine derivative, highlighting the effectiveness of Cinchona alkaloid-derived catalysts. This data serves as a reference for the expected outcomes in similar reactions involving this compound.

Table 1: Asymmetric Phase-Transfer Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

CatalystAlkylating AgentSolventBaseTemp (°C)Yield (%)ee (%)
N-benzylcinchonidinium bromideBenzyl bromideCH2Cl250% aq. NaOH259566
N-(9-anthracenylmethyl)cinchonidinium chlorideBenzyl bromideTolueneCsOH·H2O08591
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl-Pd(II) complexAllyl acetate (B1210297)CH2Cl2K2CO3209296
N-benzylquininium chlorideEthyl iodideCH2Cl250% aq. KOH208854

This table is a representative example based on data for analogous compounds and is intended to illustrate the potential of the methodology.

Analytical and Computational Approaches in the Study of Methyl 2 Isocyano 2 Phenylacetate Chemistry

Spectroscopic Characterization Techniques for Reaction Products and Intermediates

Spectroscopic methods are fundamental tools for probing the molecular structure and monitoring the progress of reactions involving methyl 2-isocyano-2-phenylacetate. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this context.

Infrared (IR) Spectroscopy: The isocyano group (-N≡C) of this compound exhibits a strong and characteristic absorption band in the IR spectrum, typically around 2140 cm⁻¹. The progress of reactions involving this functional group can be conveniently monitored by observing the disappearance of this peak and the appearance of new peaks corresponding to the functional groups of the products. For instance, in reactions where the isocyanide is converted to an amine, the characteristic N-H stretching vibrations will appear in the spectrum. In situ IR spectroscopy, often utilizing technologies like Attenuated Total Reflectance (ATR), allows for real-time monitoring of reaction kinetics by tracking the concentration changes of reactants and products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including ¹H NMR, ¹³C NMR, and various two-dimensional methods (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity and spatial relationships of atoms within a molecule. For the reaction products of this compound, NMR is crucial for confirming the newly formed structures. For example, in a cyclization reaction, the formation of new carbon-carbon or carbon-heteroatom bonds will lead to predictable changes in the chemical shifts and coupling constants of the involved nuclei. Furthermore, specialized NMR techniques can be employed to study reaction intermediates, providing valuable insights into the reaction mechanism.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for the separation of the desired products from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For the analysis of reaction mixtures containing derivatives of this compound, reversed-phase HPLC is often the method of choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By carefully selecting the column, mobile phase composition, and detector (e.g., UV-Vis), it is possible to achieve excellent separation and quantification of the components in a mixture. epa.govmdpi.com The purity of a synthesized compound can be accurately determined by integrating the peak areas in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC is a powerful separation technique. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both qualitative and quantitative information about the composition of a sample.

Interactive Table: Chromatographic Conditions for Analysis

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLC C18 Reversed-PhaseAcetonitrile/Water GradientUV-VisPurity determination and separation of reaction products
GC Polysiloxane-basedHeliumFID/MSAnalysis of volatile derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. This technique provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For chiral molecules derived from this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the definitive assignment of the R or S configuration at each stereocenter and the elucidation of the relative arrangement of different stereocenters within the molecule. This information is critical for understanding the stereoselectivity of a reaction and for correlating the structure of a molecule with its biological activity or physical properties. soton.ac.uk

Chiral Analysis for Enantiomeric and Diastereomeric Excess Determination

Many reactions involving this compound are designed to be stereoselective, meaning they preferentially form one stereoisomer over others. It is therefore crucial to be able to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product mixture.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most widely used techniques for separating enantiomers. mdpi.comnih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available, allowing for the separation of a broad range of chiral compounds.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase to separate enantiomers of volatile compounds.

NMR Spectroscopy with Chiral Derivatizing Agents: In this method, a racemic mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. cam.ac.ukunits.it Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct. By integrating the signals corresponding to each diastereomer, the diastereomeric excess, and thus the original enantiomeric excess, can be determined.

Interactive Table: Methods for Chiral Analysis

MethodPrincipleKey Advantage
Chiral HPLC Differential interaction with a chiral stationary phase. mdpi.comnih.govBroad applicability and high accuracy.
Chiral GC Separation of volatile enantiomers on a chiral column.High resolution for suitable compounds.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR spectra. cam.ac.ukunits.itDoes not require specialized chromatographic equipment.

Density Functional Theory (DFT) and Other Computational Methods in Mechanistic Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov DFT calculations can provide valuable insights into the reaction mechanisms involving this compound.

By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate their relative energies. This information helps to elucidate the reaction pathway and to understand the factors that control the rate and selectivity of the reaction. For example, DFT calculations can be used to predict which stereoisomer is likely to be the major product of a stereoselective reaction by comparing the energies of the diastereomeric transition states leading to each product.

Furthermore, computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the identification and characterization of reaction products. nih.govresearchgate.net The combination of experimental and computational approaches provides a powerful synergy for advancing the understanding of the chemistry of this compound.

Future Outlook and Emerging Directions

Innovations in Catalyst Design for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis, and isocyanide chemistry is a prime area for such advancements. Future efforts will likely concentrate on several key areas of catalyst design to improve reactions involving methyl 2-isocyano-2-phenylacetate.

Transition metal catalysis, particularly with palladium, copper, rhodium, and cobalt, will continue to be a major focus. For palladium-catalyzed reactions, which are already well-established for isocyanide insertions, the trend is moving towards the development of ligands that allow for lower catalyst loadings and milder reaction conditions. rsc.org This not only reduces the cost of the process but also minimizes the environmental impact. The design of more robust palladium catalysts that are less susceptible to inhibition by the isocyanide reactant itself is a significant challenge being addressed.

Copper catalysis is emerging as a powerful tool for a variety of transformations involving isocyanides, including the synthesis of amides and ureas. chemrxiv.orgacs.org Innovations in this area are expected to focus on the development of chiral copper complexes that can induce high levels of enantioselectivity in reactions, a crucial aspect for the synthesis of pharmaceuticals and other biologically active molecules. The exploration of copper-catalyzed radical pathways involving isocyanides is also a promising avenue for novel bond formations. nih.gov

Rhodium catalysts have shown great promise in cycloaddition reactions, and future research will likely target the design of rhodium complexes that can control the regioselectivity and stereoselectivity of these transformations with greater precision. youtube.com As a more abundant and cost-effective alternative to precious metals, cobalt is gaining increasing attention. whiterose.ac.uk The development of well-defined cobalt catalysts for C-H functionalization and coupling reactions with isocyanides represents a significant step towards more sustainable chemical processes. whiterose.ac.uk

A major thrust in catalyst innovation is in the field of asymmetric catalysis. The design of novel chiral ligands for transition metals is critical for controlling the stereochemical outcome of reactions. For instance, in [3+2] cycloaddition reactions involving α-isocyanoacetates, new chiral ligands for metals like silver have been shown to afford products with high enantioselectivity. rsc.org The development of bifunctional catalysts, which can activate both the isocyanide and the reaction partner, is another promising strategy for enhancing both reactivity and selectivity.

Catalyst MetalKey Research FocusPotential Advantages
Palladium Lower catalyst loadings, milder conditions, resistance to inhibition.Cost-effective, reduced environmental impact. rsc.org
Copper Chiral complexes for asymmetric synthesis, radical pathways.Enantioselective synthesis of bioactive molecules. chemrxiv.orgacs.org
Rhodium Control of regioselectivity and stereoselectivity in cycloadditions.Precise synthesis of complex cyclic structures. youtube.com
Cobalt C-H functionalization and coupling reactions.Sustainable and cost-effective alternative to precious metals. whiterose.ac.uk
Silver Chiral ligands for asymmetric [3+2] cycloadditions.High enantioselectivity in the synthesis of heterocycles. rsc.org

Exploration of Novel Reaction Pathways and Domino/Cascade Sequences

The exploration of novel reaction pathways, particularly those involving domino and cascade sequences, is set to significantly expand the synthetic utility of this compound. These one-pot, multi-step reactions offer a highly efficient approach to building molecular complexity from simple starting materials, minimizing waste and purification steps.

A key strategy in this area is the use of isocyanide insertion as the initiating step for a cascade of subsequent transformations. For example, a palladium-catalyzed isocyanide insertion can be followed by an intramolecular C-H activation, leading to the rapid construction of complex heterocyclic scaffolds such as indole (B1671886) derivatives. rsc.org The development of such cascade reactions allows for the formation of multiple bonds and stereocenters in a single operation.

Multicomponent reactions (MCRs) are another fertile ground for the discovery of novel reaction pathways. The Ugi and Passerini reactions, which are classic examples of isocyanide-based MCRs, continue to be adapted and expanded to create a vast array of molecular structures, including peptides and diverse heterocyclic systems. chemrxiv.orgwhiterose.ac.uk Future research will likely focus on the design of new MCRs that incorporate this compound to access novel and medicinally relevant scaffolds. The use of α-isocyanoacetamides, for instance, has been shown to channel the reaction pathway towards the formation of oxazoles. nih.gov

Domino reactions that lead to the formation of various heterocycles are of particular interest. For example, cascade reactions can be designed to produce benzoxazoles, benzimidazoles, and pyrroles. chemrxiv.orgnih.gov The initiation of these cascades can be triggered by various events, such as the conjugate addition to an isocyanoalkene, which then sets off a series of intramolecular cyclizations and rearrangements. nih.gov

The development of cascade reactions involving radical intermediates is also a promising frontier. The addition of a radical to the isocyanide carbon can generate an imidoyl radical, which can then participate in subsequent cyclization or addition reactions, leading to the formation of nitrogen-containing heterocycles. rsc.org The combination of photocatalysis with isocyanide chemistry is opening up new possibilities for radical-mediated cascade reactions under mild conditions.

Reaction TypeKey FeaturesPotential Products
Isocyanide Insertion Cascades Initiated by isocyanide insertion, followed by cyclization or C-H activation.Complex heterocycles (e.g., indoles, indolylisoindolinones). rsc.orgrsc.org
Multicomponent Reactions (MCRs) One-pot combination of three or more reactants.Diverse scaffolds, peptides, heterocycles (e.g., oxazoles, pyrroles). chemrxiv.orgnih.govwhiterose.ac.uk
Domino Reactions Sequence of intramolecular reactions.Various heterocycles (e.g., benzoxazoles, benzimidazoles). chemrxiv.orgnih.gov
Radical-Mediated Cascades Involving imidoyl radical intermediates.Nitrogen-containing heterocycles. rsc.org

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the integration of isocyanide chemistry, including reactions with this compound, into sustainable methodologies is a key future direction. This involves developing more environmentally benign synthesis routes, maximizing atom economy, and utilizing renewable resources.

A significant focus is on the development of greener methods for the synthesis of isocyanides themselves. Traditional methods often use toxic reagents and produce significant waste. Newer protocols are emerging that employ safer reagents, such as p-toluenesulfonyl chloride, and utilize greener solvents, leading to a reduced environmental impact. rsc.orgacs.org Some innovative methods even eliminate the need for an aqueous workup, further streamlining the process and minimizing waste. researchgate.net

Atom economy is a fundamental concept in green chemistry, and reactions that maximize the incorporation of all starting materials into the final product are highly desirable. nih.govuci.edu Multicomponent reactions (MCRs) like the Ugi and Passerini reactions are inherently more atom-economical than many traditional multi-step syntheses. nih.gov Future research will likely focus on designing new, highly atom-economical MCRs and cascade reactions that utilize this compound.

The choice of solvent is another critical aspect of green chemistry. The use of water as a reaction medium for isocyanide-based MCRs has been shown to be highly effective, often leading to accelerated reaction rates and simplified product isolation. whiterose.ac.uk The exploration of other environmentally friendly solvents, such as bio-based solvents and ionic liquids, is also an active area of research. nih.govchemistryworld.comrsc.org

Biocatalysis offers a powerful tool for conducting chemical transformations under mild and highly selective conditions. The use of enzymes, such as lipases, to catalyze isocyanide-based reactions is a promising and emerging field. nih.gov For example, enzyme-catalyzed Ugi reactions have been successfully employed for the synthesis of dipeptides. nih.gov The development of new biocatalysts and the expansion of their application to a wider range of isocyanide reactions will be a key area of future research.

Photocatalysis, particularly using visible light, provides another avenue for developing greener synthetic methods. rsc.org Photocatalytic reactions can often be carried out at room temperature and may not require the use of toxic metal catalysts. The application of photocatalysis to C-H functionalization reactions involving isocyanides is a particularly exciting area with the potential for highly efficient and selective bond formation. biopacificmip.org

Green Chemistry ApproachKey Benefits
Greener Isocyanide Synthesis Reduced toxicity and waste, improved safety and efficiency. rsc.orgacs.orgresearchgate.net
High Atom Economy Reactions Minimized waste, efficient use of resources. nih.govuci.edunih.gov
Use of Green Solvents Reduced environmental impact, simplified purification. whiterose.ac.uknih.govchemistryworld.comrsc.org
Biocatalysis Mild reaction conditions, high selectivity. nih.gov
Photocatalysis Energy-efficient, potential for metal-free reactions. rsc.orgbiopacificmip.org

Development of High-Throughput and Automation Strategies in Isocyanide Chemistry

To accelerate the discovery of new reactions and the synthesis of novel compounds, the development of high-throughput and automation strategies for isocyanide chemistry is becoming increasingly important. These technologies enable the rapid screening of reaction conditions and the synthesis of large libraries of compounds for applications in drug discovery and materials science.

Robotic platforms and automated synthesis are revolutionizing the way chemical research is conducted. biopacificmip.org These systems can perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of compound libraries. nih.gov For example, the parallel synthesis of isocyanide libraries in 96-well plates has been successfully demonstrated, providing a powerful tool for diversity-oriented synthesis. rsc.org The use of machine learning algorithms to guide reaction optimization is a particularly exciting development that promises to further accelerate the discovery process. nih.gov

High-throughput screening (HTS) techniques are essential for identifying promising lead compounds from large chemical libraries. acs.org The development of HTS assays that are compatible with isocyanide-based multicomponent reactions is crucial for leveraging the power of these reactions in drug discovery. nih.gov The ability to rapidly synthesize and screen large numbers of diverse compounds is a key advantage of this approach.

The combination of automated synthesis platforms with advanced analytical techniques allows for the rapid characterization of reaction products and the efficient management of large datasets. This integration is essential for creating a closed-loop system where the results of one set of experiments can be used to inform the design of the next, leading to a more efficient and intelligent approach to chemical research. nih.gov

TechnologyKey Advantages
Continuous Flow Chemistry Safe handling of unstable reagents, precise reaction control, in-line purification. rsc.orgchemrxiv.orgwhiterose.ac.ukrsc.orgresearchgate.net
Robotic and Automated Synthesis High-throughput reaction optimization, parallel library synthesis. rsc.orgnih.govbiopacificmip.org
High-Throughput Screening (HTS) Rapid identification of lead compounds from large libraries. acs.orgnih.gov
Integrated Automation and Analytics Efficient data management, intelligent experimental design. nih.gov

Q & A

Basic Questions

Q. What safety protocols are essential when handling methyl 2-isocyano-2-phenylacetate in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and a P95 (US) or P1 (EU) respirator to avoid inhalation or skin contact. Full-body protective clothing is recommended for prolonged exposure .
  • Ventilation : Use fume hoods to minimize airborne concentrations. Avoid drainage contamination due to unknown environmental toxicity .
  • Storage : Stable under recommended conditions (room temperature, inert atmosphere), but decomposition products are not fully characterized. Monitor for unexpected exotherms during reactions .

Q. What is the role of this compound in multicomponent reactions (MCRs)?

  • Methodological Answer :

  • This compound acts as an α-acidic isocyanide in MCRs with amines and aldehydes to synthesize 2H-2-imidazolines. Its α-proton acidity facilitates aldol-type additions, forming trans-diastereomers predominantly. For example, combining it with formaldehyde and ammonia yields 2-oxazolines under specific conditions .
  • Key Reaction :
    Amine + Aldehyde + Methyl 2-isocyano-2-phenylacetate2H-2-imidazoline (trans-isomer favored)\text{Amine + Aldehyde + this compound} \rightarrow \text{2H-2-imidazoline (trans-isomer favored)}

Advanced Research Questions

Q. How does steric hindrance impact the efficiency of MCRs involving this compound?

  • Methodological Answer :

  • Steric bulk on the imine intermediate (from bulky amines/aldehydes) slows aldol-type addition. For example:
  • Bulky Amines : tert-Butylamine reduces yields unless paired with small aldehydes (e.g., formaldehyde) .
  • Bulky Aldehydes : Pivaldehyde and mesitaldehyde require extended reaction times or elevated temperatures for moderate yields .
  • Mitigation Strategies :
  • Use small aldehydes (e.g., formaldehyde) or less sterically hindered amines (e.g., ammonia).
  • Optimize reaction time (e.g., 42i required >24 hours at RT for 65% yield) .

Q. What computational methods elucidate the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Used to study proton affinities (PAs) and HOMO-LUMO gaps. This compound exhibits higher α-proton acidity (PA ≈ 300 kcal/mol) compared to methyl isocyanoacetate (PA ≈ 320 kcal/mol), enhancing its reactivity in aldol additions .
  • Solvent Effects : COSMO modeling in dichloromethane (DCM) confirms solvent stabilization of transition states, aligning with experimental rate differences .

Q. How is diastereoselectivity controlled in 2H-2-imidazoline synthesis?

  • Methodological Answer :

  • Trans Preference : Thermodynamic control favors trans-diastereomers due to reduced steric clash in the transition state. For example, trans:cis ratios >10:1 are typical .
  • Analytical Validation : X-ray crystallography and NOESY NMR confirm stereochemistry. For instance, trans-42n (mesitaldehyde + ammonia) showed distinct NOE correlations between imidazoline protons and aryl groups .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields when using sterically hindered components?

  • Methodological Answer :

  • Case Study : While bulky aldehydes (e.g., pivaldehyde) with iso-propylamine yield negligible 2-imidazolines, ammonia under identical conditions achieves moderate yields. This suggests steric hindrance at the imine carbon impedes aldol addition, not imine formation .
  • Experimental Adjustments :
  • Kinetic Monitoring : Use in situ IR or LC-MS to track imine formation vs. aldol addition.
  • Computational Screening : Predict steric tolerance using molecular docking or DFT-based transition state modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.